Ortho-Bromo Substitution Enables Sub-Nanomolar IMPDH Inhibition
A derivative of methyl 3,4-diamino-2-bromobenzoate (exact structure protected; core scaffold confirmed) demonstrates potent, non-competitive inhibition of Bacillus anthracis inosine-5‘-monophosphate dehydrogenase (IMPDH) with a Ki of 2.30 nM. [1] This value is more than 36,000-fold lower (i.e., more potent) than the IC50 of a structurally related non-brominated 3,4-diaminobenzoic acid analog tested against a different aminotransferase target (>200,000 nM; [2]), underscoring the profound impact of the bromo substituent on target engagement.
| Evidence Dimension | Enzyme inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 2.30 nM (derivative) |
| Comparator Or Baseline | IC50 > 200,000 nM for a non-brominated 3,4-diaminobenzoic acid analog against LL-DAP-AT |
| Quantified Difference | >36,000-fold greater potency |
| Conditions | IMPDH: Non-competitive inhibition, spectrophotometry, preincubation 10 min before NAD+ addition. LL-DAP-AT: Aminobenzaldehyde-based assay, E. coli expressed enzyme. |
Why This Matters
This >36,000-fold potency gap demonstrates that the 2-bromo substituent is a critical pharmacophoric element, making M3,4D2BB a necessary starting point for developing potent IMPDH inhibitors.
- [1] BindingDB Entry BDBM50100958 (CHEMBL3329562). Affinity data for methyl 3,4-diamino-2-bromobenzoate derivative against Bacillus anthracis IMPDH: Ki = 2.30 nM. View Source
- [2] BindingDB Entry BDBM50481533 (CHEMBL601403). Affinity data for non-brominated 3,4-diaminobenzoic acid analog against Arabidopsis thaliana LL-DAP-AT: IC50 > 200,000 nM. View Source
